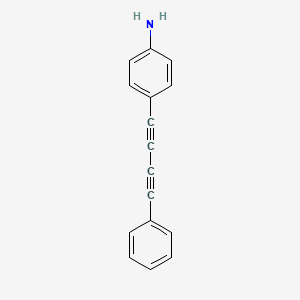
cobalt(2+);oxalate;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);oxalate;dihydrate, also known as cobalt(II) oxalate dihydrate, is an inorganic compound with the chemical formula CoC₂O₄·2H₂O. It appears as a gray or pink powder and is odorless. This compound is a coordination polymer where oxalate ligands bridge cobalt centers, each adopting an octahedral coordination geometry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt(2+);oxalate;dihydrate can be synthesized by reacting cobalt(II) salts with oxalic acid in an aqueous solution. The reaction typically involves dissolving cobalt nitrate hexahydrate in water to form solution A and dissolving oxalic acid in water to form solution B. These solutions are then mixed and allowed to react in a water bath, resulting in the precipitation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of recycling lithium-ion batteries. The cobalt is obtained from the cathode material (LiCoO₂) by leaching with sulfuric acid, followed by precipitation with ammonium oxalate . Another method involves using cobalt-containing waste from chemical cobalt plating processes. The waste solution, containing cobalt(II), is treated with oxalate to precipitate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+);oxalate;dihydrate undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, this compound decomposes to form cobalt oxide (CoO) and carbon dioxide (CO₂).
Oxidation: This compound can be oxidized to form cobalt(III) oxalate complexes.
Coordination Reactions: It can react with ligands such as ammonia to form coordination complexes like [Co(NH₃)₆]²⁺.
Common Reagents and Conditions
Thermal Decomposition: Typically conducted at temperatures around 230°C.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coordination Reactions: Involves ligands like ammonia or ethylenediamine under aqueous conditions.
Major Products
Thermal Decomposition: Produces cobalt oxide (CoO) and carbon dioxide (CO₂).
Oxidation: Forms cobalt(III) oxalate complexes.
Coordination Reactions: Yields various cobalt coordination complexes.
Wissenschaftliche Forschungsanwendungen
Cobalt(2+);oxalate;dihydrate has several scientific research applications:
Chemistry: Used in the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications.
Biology: Acts as a stabilizer for hydrogen cyanide and as a temperature indicator.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in battery manufacturing, particularly in the recycling of lithium-ion batteries.
Wirkmechanismus
The mechanism of action of cobalt(2+);oxalate;dihydrate involves its ability to form coordination complexes with various ligands. This property is exploited in catalysis, where this compound acts as a precursor to active cobalt catalysts. The thermal decomposition of this compound to cobalt oxide is a key step in many industrial processes . The dehydration process involves nucleation and growth mechanisms, with an apparent activation energy of 99.84 kJ·mol⁻¹ .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nickel(2+);oxalate;dihydrate
- Iron(2+);oxalate;dihydrate
- Manganese(2+);oxalate;dihydrate
- Copper(2+);oxalate;dihydrate
Uniqueness
Cobalt(2+);oxalate;dihydrate is unique due to its specific coordination geometry and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in catalysis and industrial applications. Additionally, its role in the recycling of lithium-ion batteries highlights its importance in sustainable technologies .
Eigenschaften
Molekularformel |
C2H4CoO6 |
|---|---|
Molekulargewicht |
182.98 g/mol |
IUPAC-Name |
cobalt(2+);oxalate;dihydrate |
InChI |
InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 |
InChI-Schlüssel |
MWHSMSAKVHVSAS-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].O.O.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


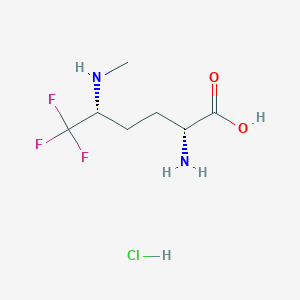

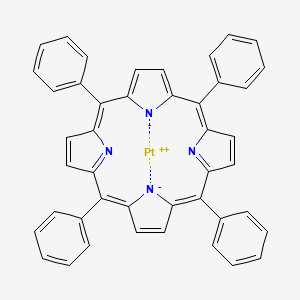
![7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13145405.png)
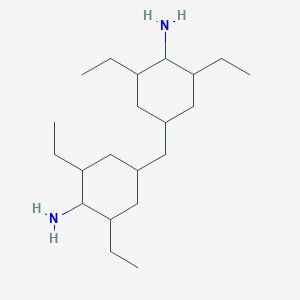

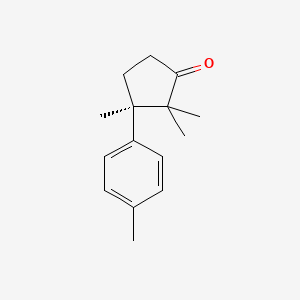


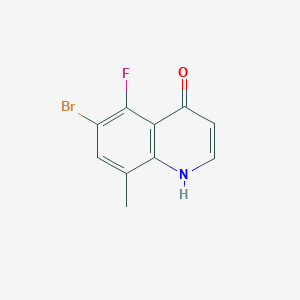

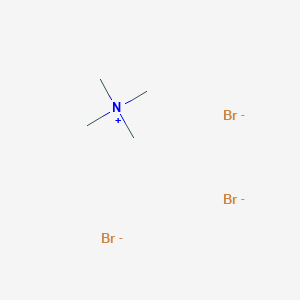
![4-Bromooxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B13145449.png)
